Bienvenue dans la boutique en ligne BenchChem!

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Chiral Resolution Process Chemistry Pharmaceutical Manufacturing

Procure CAS 104617-86-9 racemic mixture as essential chiral resolution starting material for pramipexole API GMP manufacture or certified reference standard for ANDA impurity profiling. Contains 50:50 S(-)/R(+) enantiomers for HPLC/UPLC method validation and R(+)-enantiomer quantification. Primary amine enables derivatization for deuterated internal standards. Not a drug product—strictly R&D/manufacturing use.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
CAS No. 104617-86-9
Cat. No. B127720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
CAS104617-86-9
Synonyms2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)
InChIKeyFASDKYOPVNHBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 104617-86-9 (±)-Pramipexole: A Racemic Dopamine Agonist and Critical Reference Standard


CAS 104617-86-9, chemically defined as N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is a racemic 1:1 mixture of the S(-) and R(+) enantiomers of the dopamine agonist pramipexole [1]. This compound is a small-molecule aralkylamine with the molecular formula C10H17N3S and a molecular weight of 211.33 g/mol [1]. Its primary relevance lies in its dual role: first, as the achiral precursor or key intermediate in the industrial-scale synthesis of its pharmacologically active S(-)-enantiomer, the marketed drug pramipexole [2]; and second, as a certified reference standard for analytical method development, quality control, and impurity profiling in pharmaceutical manufacturing .

Why Enantiopure Analogs Cannot Replace (±)-Pramipexole (CAS 104617-86-9) in Critical Applications


The assumption that a racemic mixture is simply a less pure or less effective version of its single enantiomer is a critical error in research and pharmaceutical manufacturing. For CAS 104617-86-9, its value is not derived from its efficacy as a drug, but from its distinct chemical identity as a 50:50 mixture of the active S(-)-enantiomer and the lower-activity R(+)-enantiomer [1]. This racemic nature makes it the essential starting material for chiral resolution processes [2] and the definitive reference marker for detecting and quantifying stereochemical impurities in pramipexole drug substance . The R(+)-enantiomer itself, known as dexpramipexole, has >10,000-fold lower in vivo tolerability for dopaminergic side effects, making it a distinct chemical entity in its own right [3]. Therefore, substituting the racemate with either enantiopure form will fundamentally alter the outcome of a synthesis, an analytical method validation, or a research study.

Quantitative Differentiation Guide for (±)-Pramipexole (CAS 104617-86-9) vs. Its Enantiomers


Critical Intermediate: Racemate is the Mandatory Feedstock for Enantiopure Production

The production of the active S(-)-enantiomer (pramipexole) is impossible without the racemic mixture (CAS 104617-86-9) as the starting point. Industrial-scale synthesis begins with the racemate, which is then resolved via chiral chromatography to isolate the desired enantiomer. This process is explicitly contrasted with the impracticality of a stereospecific synthesis for industrial application [1]. The resolution of the racemate is a mandatory step.

Chiral Resolution Process Chemistry Pharmaceutical Manufacturing

Analytical Gold Standard: Quantifying Enantiomeric Excess and Impurity Profiling

This compound serves as the primary reference standard for detecting and quantifying the unwanted R(+)-enantiomer (dexpramipexole) in the active pharmaceutical ingredient (API) pramipexole. Its use in HPLC method development and validation is essential for meeting pharmacopeial (USP/EP) purity standards . Even a 0.5% contamination of the R(+)-enantiomer in the API can significantly reduce the maximum tolerated dose in vivo, underscoring the necessity of precise quantification using the racemate as a standard [1].

Analytical Method Validation Quality Control Impurity Profiling

Dopamine Agonist Potency: A 2-Fold Difference in the Active Enantiomer

The dopamine agonist activity of the racemate (CAS 104617-86-9) is not half that of the pure S(-)-enantiomer; rather, the potency of the S(-)-enantiomer is twice that of the R(+)-enantiomer [1]. This 2:1 potency ratio defines the activity of the racemic mixture as a distinct intermediate, not a diluted version of the drug. In vivo, the R(+)-enantiomer (dexpramipexole) exhibits at least 10,000-fold higher dose tolerability compared to pramipexole due to its >100-fold lower affinity for human dopamine D2 and D3 receptors [2].

Dopamine Agonist Enantiomeric Ratio Pharmacology

Preserved Neuroprotective Potential: A Shared, Dopamine-Independent Activity

Research into the R(+)-enantiomer (dexpramipexole) has shown that its potential neuroprotective and mitochondrial effects are independent of dopamine receptor agonism [1]. This suggests that the racemic mixture (CAS 104617-86-9) itself may serve as a starting point for discovering novel, non-dopaminergic therapeutic leads. Both the S(-) and R(+) enantiomers demonstrate equipotent antioxidant effects against hydrogen peroxide and nitric oxide, with IC50 values ranging from 15 to 1000 µM in vitro, and inhibit cell death in glutathione-depleted cells [2].

Neuroprotection Mitochondrial Function Amyotrophic Lateral Sclerosis

Primary Scientific and Industrial Use Cases for CAS 104617-86-9 (±)-Pramipexole


Industrial-Scale Chiral Resolution for Pramipexole API Production

This racemic mixture is the required starting material for the industrial-scale preparation of the S(-)-enantiomer (pramipexole) via chiral chromatography, as described in key patents. Its use is mandatory for any facility engaged in the GMP manufacture of pramipexole drug substance [1].

Certified Reference Standard for Analytical Method Development and Validation

In pharmaceutical quality control laboratories, CAS 104617-86-9 is procured as a primary reference standard to develop and validate analytical methods (e.g., HPLC, UPLC) for the detection and quantification of the R(+)-enantiomer in pramipexole API. This ensures compliance with stringent regulatory purity requirements for Abbreviated New Drug Applications (ANDAs) .

Pharmacology Research into Non-Dopaminergic Neuroprotective Mechanisms

Given the demonstrated equipotent antioxidant and neuroprotective effects of the R(+)-enantiomer (a component of the racemate), the racemic mixture can serve as a starting point for medicinal chemistry programs aimed at developing novel neuroprotective agents that lack the dose-limiting dopaminergic side effects of pramipexole [2]. It is a key tool for studying mitochondrial function and oxidative stress pathways.

Synthesis of Novel Benzothiazole Derivatives and Molecular Probes

The primary amine group in the compound's structure makes it a versatile synthetic handle for derivatization. It is used in the synthesis of labeled analogs (e.g., deuterated forms for mass spectrometry internal standards) and as a building block for creating focused libraries of new benzothiazole-containing compounds for drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.